

# Application Notes and Protocols for [11C]KR31173 PET Imaging of the Kidney

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## Compound of Interest

Compound Name: KR31173  
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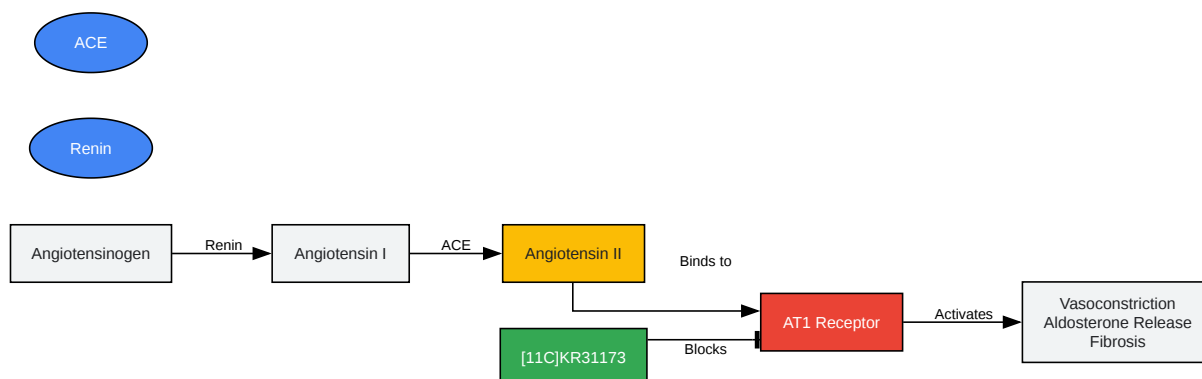
For Researchers, Scientists, and Drug Development Professionals

## Introduction

These application notes provide a detailed protocol for Positron Emission Tomography (PET) imaging of the angiotensin II subtype 1 receptor (AT1R) in the kidney using the radiotracer [11C]KR31173. The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal function, and its overactivation is implicated in hypertension, chronic kidney disease, and heart failure.<sup>[1]</sup> [11C]KR31173 is a potent and selective AT1R antagonist that has been successfully radiolabeled with carbon-11 for in vivo quantification of AT1R expression. This document outlines the necessary procedures for radiotracer synthesis, animal handling, PET image acquisition, and data analysis to facilitate research into renal pathophysiology and the development of novel therapeutics targeting the RAS.

## Signaling Pathway

The following diagram illustrates the role of the AT1 receptor in the renin-angiotensin system.



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Caption: The Renin-Angiotensin System and the role of [11C]**KR31173**.

## Experimental Protocols

### Radiosynthesis of [11C]**KR31173**

The radiosynthesis of [11C]**KR31173** is achieved through the coupling of a tetrazole-protected hydroxy precursor with [11C]methyl iodide, followed by the removal of the protecting group via acid hydrolysis.<sup>[2]</sup>

Materials:

- Tetrazole-protected hydroxy precursor of **KR31173**
- [11C]Methyl Iodide ([11C]CH<sub>3</sub>I)
- Anhydrous N,N-Dimethylformamide (DMF)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)

- High-Performance Liquid Chromatography (HPLC) system for purification
- Sterile water for injection
- Ethanol for formulation

Procedure:

- Produce  $[^{11}\text{C}]\text{CH}_3\text{I}$  from cyclotron-produced  $[^{11}\text{C}]\text{CO}_2$ .
- Dissolve the tetrazole-protected hydroxy precursor in anhydrous DMF.
- Trap the  $[^{11}\text{C}]\text{CH}_3\text{I}$  in the precursor solution containing NaOH.
- Heat the reaction mixture to facilitate the methylation reaction.
- Following the reaction, remove the tetrazole protecting group by adding HCl and heating.
- Purify the resulting  $[^{11}\text{C}]\text{KR31173}$  using reverse-phase HPLC.
- Formulate the final product in a sterile solution of ethanol and water for injection.
- Perform quality control tests to determine radiochemical purity, specific activity, and sterility.

## Animal Preparation and Handling

Proper animal preparation is crucial for obtaining high-quality and reproducible PET imaging data.

General Guidelines:

- All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
- Animals should be fasted overnight with free access to water to reduce intestinal activity.
- Anesthesia is required to prevent motion artifacts during the scan. The choice of anesthetic should be consistent throughout the study. For example, Saffan can be used for larger animals like baboons.<sup>[2]</sup>

- Maintain the animal's body temperature using a heating pad or lamp.
- Place an intravenous catheter for radiotracer injection and, if required, for blood sampling.

## PET Imaging Protocol

This protocol is a general guideline and may be adapted for different scanner models and research questions. The following table summarizes typical imaging parameters for various species.

Parameter	Mouse	Dog	Baboon	Pig
Anesthesia	Isoflurane	Pentobarbital	Saffan (i.m. induction, i.v. maintenance)	Isoflurane
Injected Dose (MBq)	~13	275 ± 58	~345	~740
Specific Activity (GBq/μmol)	~345	~113	~291	N/A
Blocking Agent	SK-1080 (2 mg/kg, i.p.)	SK-1080 (1 mg/kg, i.v.)	SK-1080 (1 mg/kg, i.v.)	N/A
Uptake Period	N/A (Dynamic Scan)	N/A (Dynamic Scan)	N/A (Dynamic Scan)	N/A (Dynamic Scan)
Scan Duration (min)	60	95	75	90
Image Acquisition	Dynamic	Dynamic	Dynamic	Dynamic

### Detailed Procedure:

- **Animal Positioning:** Position the anesthetized animal on the scanner bed with the kidneys within the field of view.

- Transmission Scan: Perform a transmission scan for attenuation correction using 68Ge pin sources or a CT scout.[\[2\]](#)
- Baseline Scan:
  - Administer a bolus injection of **[11C]KR31173** intravenously.
  - Immediately start the dynamic PET scan acquisition. A typical scanning sequence is: 4x15s, 3x1min, 3x2min, 6x5min, 2x10min.[\[2\]](#)
- Blocking Scan (for specific binding determination):
  - To determine non-specific binding, a second scan can be performed on the same day, at least 135 minutes after the baseline scan to allow for radioactive decay.[\[2\]](#)
  - Administer the AT1R antagonist SK-1080 (1 mg/kg) intravenously 30 minutes prior to the second injection of **[11C]KR31173**.[\[2\]](#)
  - Repeat the dynamic PET scan acquisition as in the baseline scan.

## Data Analysis and Quantification

Quantitative analysis of dynamic **[11C]KR31173** PET data allows for the assessment of AT1R density and radiotracer kinetics.

## Image Reconstruction and Processing

- Reconstruct PET images using algorithms such as Ordered Subset Expectation Maximization (OSEM) or Filtered Back-Projection (FBP).[\[2\]](#)
- Apply corrections for attenuation, scatter, and random coincidences.
- Image smoothing may be applied for display purposes.[\[2\]](#)

## Region of Interest (ROI) Definition

- Draw regions of interest (ROIs) on the reconstructed PET images.

- For kidney analysis, ROIs should be drawn around the entire kidney or specifically on the renal cortex.[\[2\]](#)
- If arterial blood sampling is not performed, an image-derived input function (IDIF) can be obtained by placing an ROI over a large artery, such as the abdominal aorta.

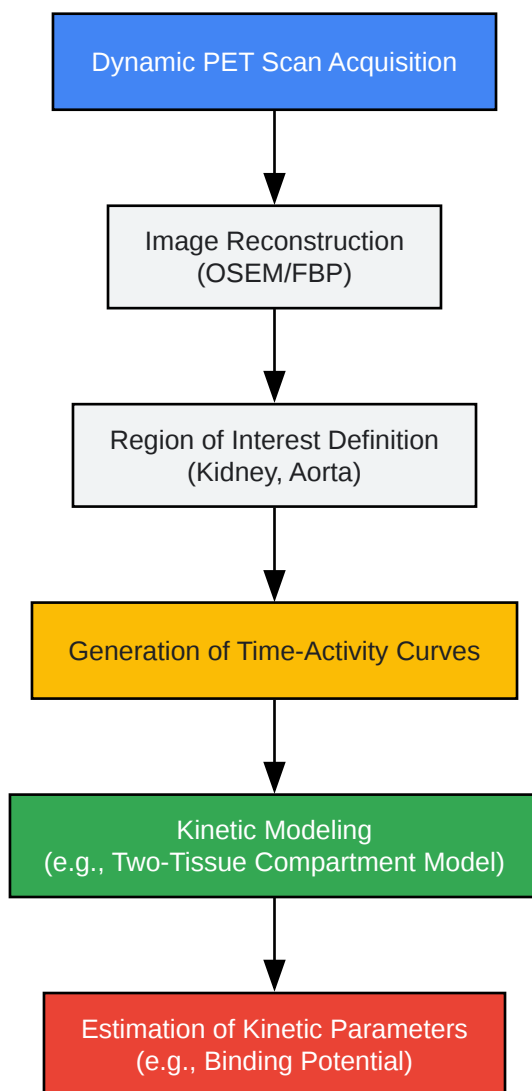
## Generation of Time-Activity Curves (TACs)

- From the dynamic PET data and the defined ROIs, generate time-activity curves (TACs) for the target tissue (kidney) and, if applicable, for the arterial input function.
- TACs represent the change in radioactivity concentration over time within a specific region.

## Kinetic Modeling

Compartmental modeling can be used to estimate kinetic parameters related to radiotracer delivery and binding. A two-tissue compartment model is often employed for renal studies.[\[3\]](#)

The following diagram illustrates a typical workflow for quantitative PET data analysis.



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Caption: Workflow for quantitative analysis of dynamic PET data.

## Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical studies with **[11C]KR31173**.

Species	Tissue	Parameter	Value	Reference
Mouse	Adrenals	%ID/g (60 min)	27.3 ± 6.4	[2]
Kidneys	%ID/g (60 min)	11.3 ± 1.0	[2]	
Liver	%ID/g (60 min)	8.9 ± 0.6	[2]	
Lungs	%ID/g (60 min)	5.75 ± 0.5	[2]	
Heart	%ID/g (60 min)	2.5 ± 0.4	[2]	
Dog	Renal Cortex	Tissue Concentration (75-95 min)	63 nCi/mL/mCi	[2]
Renal Cortex	Specific Binding	95%	[2][4]	
Baboon	Renal Cortex	Tissue Concentration (55-75 min)	345 nCi/mL/mCi	[2][4]
Renal Cortex	Specific Binding	81%	[2][4]	

## Conclusion

The PET radiotracer **[11C]KR31173** demonstrates high specific binding to AT1 receptors in the kidneys across multiple species, making it a valuable tool for in vivo research.[2][4] The protocols outlined in these application notes provide a comprehensive framework for conducting preclinical studies to investigate the role of the renin-angiotensin system in renal health and disease. These methods can aid in the development and evaluation of novel therapeutic agents targeting AT1R.

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